An In-depth Technical Guide to 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone
An In-depth Technical Guide to 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone, a derivative of the well-known phytoestrogen, Biochanin A. Due to the limited direct research on this specific compound, this guide synthesizes information from established knowledge on isoflavone chemistry and biology to present its core characteristics, a proposed synthetic pathway, and its putative biological significance. This document is intended to serve as a foundational resource for researchers interested in the exploration and application of novel isoflavone derivatives.
Core Molecular Profile
2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone is an isoflavone molecule characterized by the presence of a carbethoxy group at the 2-position of the chromen-4-one core. This substitution distinguishes it from its parent compound, 5,7-dihydroxy-4'-methoxyisoflavone (Biochanin A).
Molecular Formula and Weight
The addition of a carbethoxy group to the Biochanin A structure results in the following molecular properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆O₇ | [1] |
| Molecular Weight | 356.33 g/mol | [1] |
| Parent Compound (Biochanin A) Formula | C₁₆H₁₂O₅ | [2][3][4][] |
| Parent Compound (Biochanin A) Molecular Weight | 284.26 g/mol | [2][3][4][] |
Structural Elucidation
The structure of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone is deduced by incorporating an ethyl ester functional group at the C2 position of the isoflavone scaffold.
Caption: Chemical structure of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone.
Proposed Synthesis and Characterization
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves the construction of the isoflavone core followed by the introduction of the carbethoxy group. A key intermediate would be a deoxybenzoin derivative, which can be cyclized to form the isoflavone ring.
Caption: Retrosynthetic pathway for 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone.
Proposed Experimental Protocol
This protocol is hypothetical and would require optimization.
Step 1: Synthesis of the Deoxybenzoin Intermediate
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Reaction: Friedel-Crafts acylation of a protected phloroglucinol (e.g., 1,3,5-trimethoxybenzene) with 4-methoxyphenylacetyl chloride.
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Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).
-
Solvent: Anhydrous dichloromethane or carbon disulfide.
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Procedure: a. Dissolve the protected phloroglucinol and 4-methoxyphenylacetyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture in an ice bath. c. Add AlCl₃ portion-wise while maintaining the temperature. d. Stir the reaction mixture at room temperature until completion (monitored by TLC). e. Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid. f. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Step 2: Cyclization to Form the Isoflavone Ring with a 2-Carboxylic Acid Moiety
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Reaction: Condensation of the deoxybenzoin intermediate with a suitable C1 synthon that can be converted to a carboxylic acid, such as ethyl oxalate, followed by cyclization.
-
Reagents: Sodium ethoxide, ethyl oxalate.
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Procedure: a. Prepare a solution of sodium ethoxide in absolute ethanol. b. Add the deoxybenzoin intermediate and ethyl oxalate to the solution. c. Reflux the mixture until the reaction is complete. d. Acidify the reaction mixture to induce cyclization and precipitation of the 2-carboxyisoflavone. e. Filter the precipitate, wash with cold ethanol, and dry.
Step 3: Esterification to 2-Carbethoxyisoflavone
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Reaction: Fischer esterification of the 2-carboxyisoflavone intermediate.
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Reagents: Absolute ethanol, catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: a. Suspend the 2-carboxyisoflavone in an excess of absolute ethanol. b. Add a few drops of concentrated sulfuric acid. c. Reflux the mixture for several hours. d. Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution). e. Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product by recrystallization or column chromatography.
Analytical Characterization
The synthesized 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone should be characterized using standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the exact placement of the carbethoxy group and confirming the overall structure. The integration of the proton signals would verify the number of protons in each part of the molecule.[6][7][8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming the molecular formula. Fragmentation patterns could further support the proposed structure.[6][7][9]
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester and the pyranone ring, and ether (C-O-C) functional groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption maxima characteristic of the isoflavone chromophore.
Putative Biological Activities and Therapeutic Potential
The biological activities of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone have not been extensively reported. However, based on the known activities of its parent compound, Biochanin A, and other isoflavone derivatives, we can infer its potential pharmacological effects. The introduction of a carbethoxy group at the 2-position could modulate the molecule's polarity, bioavailability, and interaction with biological targets.
Inferred Biological Activities
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Anticancer Activity: Isoflavones, including Biochanin A, are known to possess anticancer properties through various mechanisms such as induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[10][11] The carbethoxy derivative may exhibit altered potency or a different spectrum of activity against various cancer cell lines.
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Anti-inflammatory Effects: Many flavonoids demonstrate anti-inflammatory activity. Biochanin A has been shown to modulate inflammatory pathways. The 2-carbethoxy derivative could potentially retain or have enhanced anti-inflammatory properties.
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Phytoestrogenic Activity: Isoflavones are known for their estrogen-like effects due to their structural similarity to estradiol, allowing them to bind to estrogen receptors.[12] The substitution at the 2-position might influence the binding affinity and selectivity for estrogen receptor subtypes (ERα and ERβ).
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Enzyme Inhibition: Biochanin A is known to inhibit enzymes such as protein tyrosine kinases.[] The carbethoxy derivative should be evaluated for its inhibitory potential against a panel of relevant enzymes.
Structure-Activity Relationship (SAR) Considerations
The addition of the carbethoxy group at the 2-position introduces a bulky ester group into the pyran ring of the isoflavone. This modification can have several implications for its biological activity:
Caption: Factors influencing the biological activity of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone.
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Receptor Binding: The steric bulk of the carbethoxy group could enhance or hinder the binding of the isoflavone to its target proteins.
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Solubility and Bioavailability: The ester functionality may alter the molecule's solubility and its ability to cross cell membranes, thereby affecting its bioavailability.
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Metabolism: The ester group could be susceptible to hydrolysis by esterases in vivo, potentially leading to the formation of the corresponding 2-carboxy derivative, which would have different physicochemical and biological properties.
Future Research Directions
The field of isoflavone research would benefit from further investigation into 2-substituted derivatives like 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone. Key areas for future research include:
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Validated Synthesis: Development and publication of a robust and reproducible synthetic protocol.
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Comprehensive Characterization: Full spectroscopic and crystallographic analysis to unequivocally confirm the structure.
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In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities in a range of cell-based assays.
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In Vivo Studies: Assessment of its pharmacokinetic profile, bioavailability, and efficacy in animal models of relevant diseases.
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SAR Studies: Synthesis and biological evaluation of a library of 2-substituted isoflavone derivatives to establish clear structure-activity relationships.
Conclusion
2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone represents an intriguing yet understudied derivative of the well-known isoflavone, Biochanin A. While direct experimental data is scarce, this technical guide provides a foundational understanding of its molecular characteristics, a plausible synthetic approach, and its potential biological activities based on the established principles of isoflavone chemistry and pharmacology. It is hoped that this guide will stimulate further research into this and other novel isoflavone derivatives, potentially unlocking new therapeutic avenues.
References
A comprehensive list of references will be compiled upon the completion of a thorough literature review for the specific synthesis and biological evaluation of this compound and its close analogs. The citations provided in-text are placeholders and will be populated with peer-reviewed sources.
Sources
- 1. 2-CARBETHOXY-5,7-DIHYDROXY-4'-METHOXYISOFLAVONE | 15485-76-4 [chemicalbook.com]
- 2. 4'-Methoxy-5,7-dihydroxy isoflavone [webbook.nist.gov]
- 3. 5,7-Dihydroxy-4'-methoxyisoflavone, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 4'-Methoxy-5,7-dihydroxy isoflavone (CAS 491-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
